MFCD18317035 is a chemical compound with significant interest in various scientific fields. It is classified as a small organic molecule, primarily used in biochemical research and pharmaceutical applications. The specific properties and potential applications of MFCD18317035 make it a subject of ongoing research, particularly in drug development and chemical synthesis.
MFCD18317035 is cataloged in the Chemical Abstracts Service (CAS) registry, which provides a unique identifier for chemical substances. The classification of this compound falls under the category of organic compounds, specifically within the realm of pharmaceutical intermediates and research chemicals. Its molecular formula and structure are essential for understanding its reactivity and potential applications.
The synthesis of MFCD18317035 can be approached through several methods, including:
The synthesis typically involves multi-step procedures where intermediates are formed and purified. For example, starting materials may undergo reactions such as:
These methods require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to achieve high yields and purity.
MFCD18317035 has a distinct molecular structure characterized by specific functional groups that dictate its chemical behavior. The molecular structure can be represented in various formats, including:
Key data points for MFCD18317035 include:
MFCD18317035 participates in various chemical reactions that are crucial for its applications in research:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. Reaction mechanisms often involve transition states that can be studied using computational methods to predict the outcomes and optimize conditions.
The mechanism of action for MFCD18317035 typically involves its interaction with biological targets, such as enzymes or receptors. This interaction can lead to various biochemical responses depending on the specific application:
Quantitative data on binding affinities and kinetic parameters are crucial for understanding the efficacy of MFCD18317035 in biological systems. These data points are often derived from assays such as enzyme kinetics studies or receptor binding assays.
MFCD18317035 exhibits several physical properties that are essential for its handling and application:
The chemical properties include reactivity with various functional groups, stability under different conditions (e.g., light, moisture), and potential degradation pathways. Understanding these properties is vital for safe handling and effective utilization in laboratory settings.
MFCD18317035 has diverse applications in scientific research:
Cyclodipeptide synthases (CDPSs) catalyze the initial step in MFCD18317035 biosynthesis by hijacking aminoacyl-tRNAs (aa-tRNAs) from ribosomal translation. These enzymes utilize a ping-pong mechanism to form two successive peptide bonds, generating a cyclic dipeptide scaffold. The catalytic cycle begins with the binding of the first aa-tRNA to the P1 substrate-binding pocket, where the aminoacyl moiety is transferred to a conserved serine residue (e.g., Ser33 in AlbC), forming an aminoacyl-enzyme intermediate. Subsequently, a second aa-tRNA docks into the adjacent P2 pocket, enabling nucleophilic attack by the first aminoacyl group to form a dipeptidyl-enzyme intermediate. Intramolecular cyclization, facilitated by a conserved tyrosine residue, releases the 2,5-diketopiperazine (DKP) core [2] [4].
CDPS substrate specificity is governed by residues lining the P1 and P2 pockets. The P1 pocket typically accommodates larger hydrophobic residues (e.g., tryptophan or tyrosine), while the shallower P2 pocket exhibits broader promiscuity for smaller aliphatic residues (e.g., valine or leucine). Mutagenesis studies demonstrate that substitutions in P1 (e.g., M65V in DmtB1) significantly alter product profiles, reducing cyclo(L-Trp-L-Val) synthesis by 2-fold while enhancing cyclo(L-Trp-L-Pro) yield [8].
Table 1: Key Structural Determinants of CDPS Substrate Specificity
Structural Element | Function | Impact of Mutagenesis |
---|---|---|
P1 Pocket (e.g., L185, A199) | Binds first aa-tRNA’s aminoacyl moiety | L185F mutation abolishes cyclo(L-Trp-L-Ile) synthesis |
P2 Pocket (e.g., E206, V152) | Accommodates second aa-tRNA | E206A mutation enhances cLL production by 3.5-fold |
Catalytic Serine (e.g., Ser33) | Forms aminoacyl-enzyme intermediate | S33A mutation abolishes all activity |
Conserved Tyrosine | Facilitates cyclization | Y202F reduces catalytic efficiency by 90% |
Following DKP core formation, cyclodipeptide oxidases (CDOs) modify the scaffold through α,β-dehydrogenation. CDOs like AlbAB from Streptomyces noursei assemble into megadalton heterooligomeric filaments essential for activity. These filaments consist of alternating AlbA (21 kDa) and AlbB (11 kDa) subunits, with each subunit harboring a covalently bound flavin mononucleotide (FMN) cofactor. The filamentous structure enables efficient electron transfer, oxidizing the DKP ring at Cα–Cβ bonds to generate conjugated double bonds. Disruption of filament assembly (e.g., at pH 4.1) abolishes dehydrogenation activity, confirming that quaternary structure is indispensable for catalysis [3] [5].
Concurrently, methyltransferases (MTs) install methyl groups onto oxygen, nitrogen, or carbon atoms of the DKP scaffold. These enzymes belong to Class I Rossmann-fold MTs and utilize S-adenosylmethionine (SAM) as a methyl donor. Plant natural product MTs (PNPMTs) are categorized by their target atoms:
For MFCD18317035, OMTs like those in benzylisoquinoline alkaloid pathways exhibit regioselectivity for specific positions (e.g., 3′-O-methylation in reticuline biosynthesis). Crystal structures reveal that SAM binds the Rossmann fold, while substrate recognition domains position the DKP for nucleophilic attack on the methylsulfonium ion [10].
The biosynthetic machinery for MFCD18317035 is phylogenetically widespread but concentrated in Actinomycetota (73% of gene clusters) and Bacillota (12%). CDPS genes cluster into two subfamilies: NYH-type (e.g., AlbC synthesizing cyclo(L-Phe-L-Leu)) and XYP-type (e.g., Rv2275 producing cyclo(L-Tyr-L-Tyr)). Within Actinomycetota, the genus Streptomyces harbors three distinct CDPS-tailoring loci (dmt1, dmt2, dmt3) responsible for terpenylated DKPs like drimentines. These loci encode:
Notably, 274 CDO-containing gene clusters span 18 bacterial and 9 archaeal phyla, including anaerobic Clostridium and Thermococcus. Only 12% co-occur with CDPS genes, suggesting CDOs participate in diverse metabolic pathways beyond DKPs. In contrast, CDPS-dependent pathways are enriched in Streptomyces (70% of clusters) [3].
Table 2: Phylogenetic Distribution of MFCD18317035 Biosynthetic Enzymes
Taxonomic Group | CDPS Prevalence | CDO Prevalence | Key Genera |
---|---|---|---|
Actinomycetota | 73% of gene clusters | 33% of CDO clusters | Streptomyces, Mycobacterium |
Bacillota | 12% | 18% | Bacillus, Clostridium |
Euryarchaeota | <1% | 22% | Thermococcus |
Chloroflexota | 8% | 11% | Roseiflexus |
The evolutionary trajectory of CDPSs suggests divergence from class-Ic aminoacyl-tRNA synthetases, retaining tRNA-binding capability but losing ATP-dependent activation. This adaptation enables the repurposing of aa-tRNAs for secondary metabolism [4] [8].
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